molecular formula C7H14N2O3 B12386760 Ala-Ala-OMe

Ala-Ala-OMe

Cat. No.: B12386760
M. Wt: 174.20 g/mol
InChI Key: LNLRCQQTGATDQI-WHFBIAKZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ala-Ala-OMe can be synthesized through several methods. One common approach involves the coupling of alanine methyl ester with another alanine molecule. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields the desired dipeptide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the dipeptide. The use of solid-phase peptide synthesis (SPPS) techniques can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ala-Ala-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ala-Ala-OMe has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ala-Ala-OMe involves its interaction with various molecular targets, including enzymes and receptors. The methyl ester group can enhance the compound’s stability and facilitate its transport across cell membranes. Once inside the cell, this compound can be hydrolyzed to release the active dipeptide, which can then interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes two alanine residues and a methyl ester group. This structure imparts distinct chemical and biological properties, such as enhanced stability and membrane permeability, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate

InChI

InChI=1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10)/t4-,5-/m0/s1

InChI Key

LNLRCQQTGATDQI-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)N

Origin of Product

United States

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